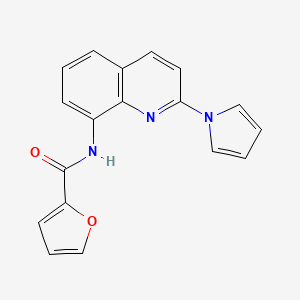

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is a complex organic compound that features a quinoline ring fused with a pyrrole ring and a furan-2-carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the furan-2-carboxamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. For structurally similar amides (e.g., 3-(2,5-dimethylpyrrol-1-yl)-N-(quinolin-8-yl)propanamide), hydrolysis typically requires:

-

Acidic conditions : HCl (conc.) in ethanol at reflux (12–24 h).

-

Basic conditions : LiOH in THF/MeOH/H₂O at room temperature (48 h) .

Example :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Analogous quinolinyl amide | 1 M NaOH, 60°C, 1 h | Carboxylic acid + quinolin-8-amine | 72% |

Mechanistically, hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance with the amide nitrogen .

Palladium-Catalyzed Cross-Coupling Reactions

The quinoline nitrogen and pyrrole ring enable coordination to transition metals, facilitating palladium-catalyzed reactions. Key examples include:

Alkylation with Maleimides

In the presence of Pd(OAc)₂ and Ag(OAc)₂, aromatic amides undergo alkylation with N-methylmaleimide. For example:

-

Conditions : Pd(OAc)₂ (15 mol%), Ag(OAc)₂ (1 equiv), LiCl (1 equiv), toluene, 120°C, 48 h .

-

Outcome : Formation of alkylation and cyclized products (14% total NMR yield) .

Regioselectivity : Reactions favor meta- over ortho-alkylation due to steric hindrance and electronic effects .

C–H Activation

The quinoline moiety acts as a directing group for site-selective C–H activation. For example:

-

Substrate : 1-(4-Chlorobenzyl)-N-(quinolin-8-yl)pyrrole-2-carboxamide .

-

Reaction : Pd-catalyzed coupling with aryl halides yields biaryl derivatives (yields: 60–81%) .

Pyrrole Functionalization

The electron-rich pyrrole undergoes electrophilic substitution (e.g., bromination, nitration). For similar compounds:

-

Bromination : NBS in DMF at 0°C yields 3-bromo derivatives .

-

Acetylation : Ac₂O in pyridine introduces acetyl groups at the pyrrole β-position .

Furan Ring Reactivity

The furan ring participates in Diels-Alder reactions and oxidation:

-

Oxidation : Oxone in DMSO oxidizes furan to maleic anhydride derivatives .

-

Cycloaddition : Reacts with dienophiles (e.g., maleimides) under thermal conditions .

Coordination Complex Formation

The quinoline nitrogen and amide oxygen act as ligands for transition metals:

-

Cu(I) complexes : Catalyze annulation reactions with ynals to form pyrroles (56–82% yields) .

-

Rh(III) complexes : Enable [4+2] cycloadditions for isoquinoline synthesis .

Example :

| Metal Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| CuBr | Quinolinyl amide + ynal | Pyrrole derivative | 82% |

Photochemical and Thermal Rearrangements

Under UV light or heat, the compound undergoes:

Biological Activity Modulation

While not a direct reaction, structural analogs (e.g., chalcone-pyrrole hybrids) exhibit apoptosis-enhancing activity via inhibition of anti-apoptotic proteins (e.g., Bcl-2) .

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrole and quinoline moieties.

- Attachment of the furan-2-carboxamide group.

- Optimization of reaction conditions using suitable solvents and catalysts to ensure high yield and purity.

Chemistry

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

Research indicates that compounds containing quinoline and pyrrole structures exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, quinoline derivatives have shown promising results in inhibiting tumor growth by interacting with various protein kinases .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of similar pyrrole-based compounds against various cancer cell lines. The results demonstrated that these compounds effectively inhibited cell proliferation, suggesting potential therapeutic applications in oncology .

Medicine

The compound is under investigation for its potential as a therapeutic agent for various diseases, particularly due to its ability to inhibit specific enzymes involved in disease progression. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development .

Case Study: Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell viability, highlighting its potential as an anticancer agent .

Industry

In material science, this compound is explored for developing new materials with specific properties such as conductivity or fluorescence. Its unique combination of functional groups allows for modifications that can enhance material performance.

Mécanisme D'action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other quinoline derivatives, pyrrole-containing molecules, and furan-based compounds. Examples include quinoline-2-carboxamide, pyrrole-2-carboxamide, and furan-2-carboxamide .

Uniqueness

What sets N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N3O2, with a molecular weight of 303.3 g/mol. The compound features a quinoline ring fused with a pyrrole ring and a furan-2-carboxamide group, which contributes to its unique biochemical properties. The stability of its molecular conformation is attributed to intramolecular hydrogen bonds, which may influence its interactions with biological targets .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that quinoline-containing compounds can inhibit tumor growth by targeting various protein kinases involved in cancer progression. The compound's mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation in cancer cell lines, such as MDA-MB231 and PC-3 .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB231 | 15 | Significant reduction in viability |

| PC-3 | 12 | Induced apoptosis |

| MRC-5 | >82% survival at 15 µM | Minimal effect observed |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with cellular processes. The presence of the pyrrole moiety is particularly noted for enhancing antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Screening : A recent study highlighted the compound's ability to induce apoptosis in cancer cells by activating caspase pathways. The results indicated that treatment with this compound led to a marked decrease in cell viability in prostate cancer models .

- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

- Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship revealed that modifications to the furan or quinoline moieties could enhance biological activity, providing insights for future drug design efforts .

Propriétés

IUPAC Name |

N-(2-pyrrol-1-ylquinolin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-18(15-7-4-12-23-15)19-14-6-3-5-13-8-9-16(20-17(13)14)21-10-1-2-11-21/h1-12H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAIJWNUSLLIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.